molecular formula C9H7NO3 B6165893 (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid CAS No. 1630371-91-3

(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid

Cat. No.: B6165893
CAS No.: 1630371-91-3
M. Wt: 177.16 g/mol
InChI Key: WNSURQHMHJSIGA-MRVPVSSYSA-N
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Description

(2R)-2-(4-Cyanophenyl)-2-hydroxyacetic acid is a chiral carboxylic acid featuring a para-cyanophenyl substituent and a hydroxyl group at the α-carbon of the acetic acid backbone. Its molecular formula is C₉H₇NO₃, with a molecular weight of 193.16 g/mol. The cyano group (-CN) at the para position confers strong electron-withdrawing properties, influencing the compound's acidity, solubility, and reactivity.

Properties

CAS No.

1630371-91-3

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)/t8-/m1/s1

InChI Key

WNSURQHMHJSIGA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-cyanobenzaldehyde.

    Aldol Reaction: The 4-cyanobenzaldehyde undergoes an aldol reaction with a suitable enolate to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Aldol Reaction: Utilizing large reactors to carry out the aldol reaction efficiently.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (2R)-2-(4-cyanophenyl)-2-oxoacetic acid.

    Reduction: Formation of (2R)-2-(4-aminophenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with key analogs, highlighting substituent effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CN (para) C₉H₇NO₃ 193.16 Strong electron-withdrawing, hydrophobic
(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid -Cl (para) C₈H₇ClO₃ 200.59 Moderate electron-withdrawing, halogen
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid -F (ortho) C₈H₇FO₃ 170.14 Steric hindrance, electronegative
p-Hydroxymandelic acid -OH (para) C₈H₈O₄ 168.14 Hydrophilic, acidic (pKa ~3.1)
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid -NH₂ (para) C₈H₉NO₃ 179.16 Basic, zwitterionic potential
Key Observations:
  • Electron Effects: The cyano group (-CN) in the target compound enhances acidity compared to -Cl or -F due to its stronger electron-withdrawing nature. For example, p-hydroxymandelic acid (pKa ~3.1) is more acidic than chlorophenyl analogs (pKa ~2.8–3.0) .
  • Solubility: The -CN group reduces water solubility compared to -OH or -NH₂ derivatives. p-Hydroxymandelic acid exhibits high aqueous solubility, whereas the cyano analog is more lipophilic .
  • Stereochemical Impact: The (2R) configuration is critical for biological activity in analogs like (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, which is used in antibiotic synthesis .

Biological Activity

(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid, also known as methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxy group and a cyanophenyl moiety. These functional groups are crucial for its biological interactions.

  • Molecular Formula : C10_{10}H9_{9}NO3_3
  • Molecular Weight : 189.18 g/mol

The presence of the cyanophenyl group enhances the compound's ability to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can occupy hydrophobic pockets in proteins. This dual interaction mechanism can modulate enzyme activity and receptor signaling pathways, resulting in various biological effects.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

2. Anticancer Potential
The compound has shown promise as an anticancer agent. Studies involving cancer cell lines have reported that it inhibits cell proliferation and induces apoptosis in various cancer types.

Case Study: Prostate Cancer
A study published in PubMed highlighted that derivatives of this compound demonstrated significant anti-androgen receptor activity, which is crucial in prostate cancer therapy. Compounds synthesized from this scaffold exhibited IC50_{50} values as low as 69 nM against androgen receptors, indicating their potential as therapeutic agents for hormone-sensitive cancers .

Research Findings

Recent investigations have focused on the synthesis of analogs of this compound to enhance its biological activities. These studies aim to improve potency and selectivity towards specific molecular targets.

Table 2: Summary of Research Findings

Study ReferenceBiological ActivityFindings
AnticancerCompounds showed IC50_{50} values up to 69 nM against androgen receptors.
AntimicrobialEffective against E. coli, S. aureus, and P. aeruginosa with varying MIC values.
Enzyme InhibitionDemonstrated inhibitory effects on ERK1/2 kinases, relevant for cancer treatment.

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